molecular formula C8H15Cl2N3OS B1433476 3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride CAS No. 1788719-27-6

3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

Cat. No. B1433476
CAS RN: 1788719-27-6
M. Wt: 272.19 g/mol
InChI Key: ZYVQRHFPSSVDPS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The exact properties of this specific compound would depend on the precise arrangement of its atoms and any additional functional groups.


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which consists of three carbon atoms and two adjacent nitrogen atoms in a five-membered ring . The exact structure would depend on the location and nature of the other substituents on the molecule.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the exact structure of the compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, the compound’s solubility, melting point, boiling point, and reactivity would all depend on the nature of its atoms and the bonds between them .

Scientific Research Applications

Synthesis and Antioxidant Efficiency

3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride and its derivatives have been synthesized and analyzed for their efficiency as antioxidants in lubricating greases. The total acid number and oxygen pressure drop of these compounds in lubricating greases were studied, showing that they have notable antioxidant properties (Hussein, Ismail, & El-Adly, 2016).

Potential Antimicrobial Agents

These compounds have also been explored for their potential as antimicrobial agents. A series of thiazolone derivatives, which include the 3-(1-methyl-1H-pyrazol-4-yl) motif, have shown remarkable in vitro antimicrobial potency against various microorganisms (Desai, Joshi, & Rajpara, 2013).

Utility in Synthesizing Heterocyclic Compounds with Antimicrobial Activity

The utility of similar pyrazole-1-carbothioamide derivatives in the synthesis of heterocyclic compounds has been demonstrated, with these compounds exhibiting promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of related dihydro-1H-pyrazole compounds have been conducted, providing insight into the molecular geometries and electrostatic potential maps of these molecules (Şahin et al., 2011).

Exploration in Antimalarial and Anti-SARS-CoV-2 Activities

Notably, some pyrazole derivatives, including those with a 7-chloroquinolin-4-yl motif, have been synthesized and evaluated for their antimalarial activity and potential anti-SARS-CoV-2 properties (Zapol’skii et al., 2022).

Anti-Tumor Potential

These compounds have also been assessed for their potential as anti-tumor agents. Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, synthesized from similar pyrazole compounds, showed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Evaluation as Antiobesity Agents

In the context of obesity research, diaryl dihydropyrazole-3-carboxamides, related to the chemical structure , have been synthesized and evaluated for their effectiveness in suppressing appetite and reducing body weight in animal models (Srivastava et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Pyrazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities, and new potential applications are continually being explored .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1-oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS.2ClH/c1-11-5-7(4-10-11)8-6-13(12)3-2-9-8;;/h4-5,8-9H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVQRHFPSSVDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CS(=O)CCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 3
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 5
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 6
3-(1-methyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

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